methyl 5-bromo-6-chloro-1H-indole-3-carboxylate methyl 5-bromo-6-chloro-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1467059-91-1
VCID: VC6113827
InChI: InChI=1S/C10H7BrClNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3
SMILES: COC(=O)C1=CNC2=CC(=C(C=C21)Br)Cl
Molecular Formula: C10H7BrClNO2
Molecular Weight: 288.53

methyl 5-bromo-6-chloro-1H-indole-3-carboxylate

CAS No.: 1467059-91-1

Cat. No.: VC6113827

Molecular Formula: C10H7BrClNO2

Molecular Weight: 288.53

* For research use only. Not for human or veterinary use.

methyl 5-bromo-6-chloro-1H-indole-3-carboxylate - 1467059-91-1

Specification

CAS No. 1467059-91-1
Molecular Formula C10H7BrClNO2
Molecular Weight 288.53
IUPAC Name methyl 5-bromo-6-chloro-1H-indole-3-carboxylate
Standard InChI InChI=1S/C10H7BrClNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3
Standard InChI Key PLMOQYXKIYBPBH-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC2=CC(=C(C=C21)Br)Cl

Introduction

Chemical Identity and Structural Properties

Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate belongs to the indole family, a heterocyclic aromatic system integral to numerous natural and synthetic bioactive compounds. The molecule’s IUPAC name, methyl 5-bromo-6-chloro-1H-indole-3-carboxylate, reflects its substitution pattern: a bromine atom at position 5, a chlorine atom at position 6, and a methyl ester group at position 3 of the indole scaffold.

Molecular and Structural Data

  • Molecular Formula: C₁₀H₇BrClNO₂

  • Molecular Weight: 288.53 g/mol

  • SMILES Notation: COC(=O)C1=CNC2=CC(=C(C=C21)Br)Cl

  • InChIKey: PLMOQYXKIYBPBH-UHFFFAOYSA-N

The indole nucleus consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents at positions 5 and 6 introduce steric bulk and electronic effects, influencing reactivity and intermolecular interactions. The methyl ester at position 3 enhances solubility in organic solvents and serves as a handle for further functionalization.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-
SolubilityInsufficient data
LogP (Partition Coefficient)Estimated ~2.8–3.2 (calculated)Analogous data from

While specific physical properties like melting and boiling points remain undocumented, its molecular weight and functional groups suggest moderate polarity, aligning with typical indole derivatives .

Synthesis and Industrial Applications

Synthetic Pathways

The synthesis of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate typically involves halogenation and esterification steps. A common route begins with the bromination and chlorination of a preformed indole precursor, followed by esterification at the 3-position using methyl chloroformate or similar reagents. Alternative methods may employ palladium-catalyzed cross-coupling reactions to introduce halogen substituents selectively.

Key Reaction Steps:

  • Halogenation: Electrophilic substitution introduces bromine and chlorine atoms at positions 5 and 6, respectively.

  • Esterification: Carboxylic acid at position 3 is converted to a methyl ester using methanol under acidic or basic conditions.

Applications in Drug Discovery

This compound’s primary application lies in medicinal chemistry as a building block for kinase inhibitors and antimicrobial agents. For example:

  • Kinase Inhibitors: The indole scaffold mimics ATP-binding motifs in kinase active sites. Bromine and chlorine substituents enhance binding affinity through hydrophobic interactions.

  • Antimicrobial Agents: Halogenated indoles exhibit broad-spectrum activity against bacterial and fungal pathogens by disrupting membrane integrity.

Spectroscopic Characterization

Spectroscopic data are pivotal for confirming the structure and purity of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate.

¹H NMR Analysis

Comparative Analysis with Indazole Analogs

The indazole analog, methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate (CAS: 1467062-19-6), differs in the heterocyclic core (indazole vs. indole). Key distinctions include:

Table 2: Indole vs. Indazole Derivatives

PropertyIndole DerivativeIndazole Derivative
Molecular FormulaC₁₀H₇BrClNO₂C₉H₆BrClN₂O₂
Molecular Weight288.53 g/mol289.51 g/mol
Boiling PointNot reported435.8±40.0 °C
DensityNot reported1.8±0.1 g/cm³
ApplicationsKinase inhibitorsAnticancer agents

The indazole variant’s additional nitrogen atom alters electronic density, enhancing interactions with enzymatic targets in cancer therapies .

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